molecular formula C14H15F4NO2 B7032049 N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7032049
M. Wt: 305.27 g/mol
InChI Key: TXEJKNRZRNSEDK-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a fluorophenyl group, and a trifluoroethoxy group

Properties

IUPAC Name

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO2/c15-12-5-10(9-1-2-9)3-4-11(12)6-19-13(20)7-21-8-14(16,17)18/h3-5,9H,1-2,6-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJKNRZRNSEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CNC(=O)COCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl-2-fluorophenyl intermediate: This step involves the reaction of a cyclopropyl halide with a fluorophenyl compound under specific conditions, such as the presence of a base and a suitable solvent.

    Introduction of the trifluoroethoxy group: The intermediate is then reacted with a trifluoroethanol derivative in the presence of a catalyst to introduce the trifluoroethoxy group.

    Acetamide formation: Finally, the compound is converted into the acetamide form through a reaction with an acylating agent, such as acetic anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide: shares structural similarities with other compounds containing cyclopropyl, fluorophenyl, and trifluoroethoxy groups.

    This compound: can be compared with compounds like N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)ethanamide and N-[(4-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)propionamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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